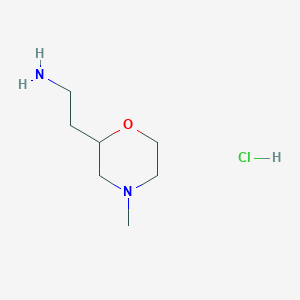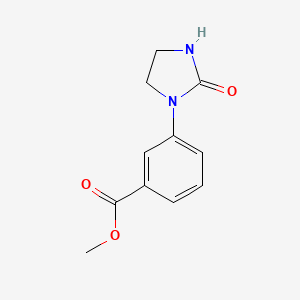![molecular formula C18H21N5O B12926277 5,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide CAS No. 89459-50-7](/img/structure/B12926277.png)
5,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide is a compound known for its significant biological activity, particularly in the field of cancer research. It is an acridine derivative that has been studied for its potential as a chemotherapy agent due to its ability to inhibit topoisomerases I and II, enzymes crucial for DNA replication and cell division .
Vorbereitungsmethoden
The synthesis of 5,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide typically involves multiple steps. One common synthetic route starts with the Ullmann condensation reaction of 2-bromobenzoic acid with different anilines to form 2-arylamino benzoic acids. These intermediates are then cyclized using polyphosphoric acid (PPA) to yield acridone derivatives Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Analyse Chemischer Reaktionen
5,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the acridine ring, although these are less common.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions include N-oxide derivatives and substituted acridines .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The primary mechanism of action of 5,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide involves its ability to intercalate into DNA. This intercalation disrupts the normal function of topoisomerases I and II, enzymes that are essential for DNA replication and cell division. By inhibiting these enzymes, the compound prevents the replication of cancer cells, leading to cell death . Additionally, the compound can overcome certain types of drug resistance, making it a valuable candidate for chemotherapy .
Vergleich Mit ähnlichen Verbindungen
5,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide is unique due to its dual inhibition of topoisomerases I and II. Similar compounds include:
Amsacrine (m-AMSA): Another topoisomerase inhibitor used in cancer treatment.
Triazoloacridone (C-1305): A compound with similar DNA intercalating properties.
DACA (XR5000): An analogue with a similar mechanism of action but different pharmacokinetic properties.
These compounds share the ability to intercalate into DNA and inhibit topoisomerases, but this compound is distinguished by its specific structure and dual enzyme inhibition .
Eigenschaften
CAS-Nummer |
89459-50-7 |
|---|---|
Molekularformel |
C18H21N5O |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
5,9-diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide |
InChI |
InChI=1S/C18H21N5O/c1-23(2)10-9-21-18(24)13-7-3-5-11-15(20)12-6-4-8-14(19)17(12)22-16(11)13/h3-8H,9-10,19H2,1-2H3,(H2,20,22)(H,21,24) |
InChI-Schlüssel |
FQXXQHBOOLYFAC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNC(=O)C1=CC=CC2=C(C3=C(C(=CC=C3)N)N=C21)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


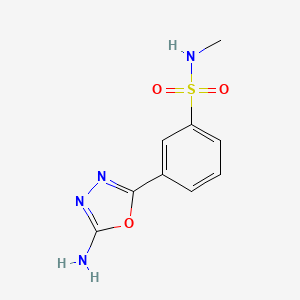
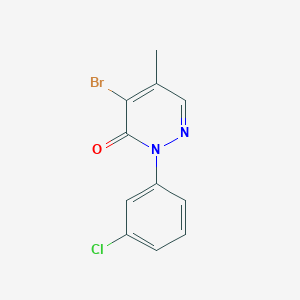
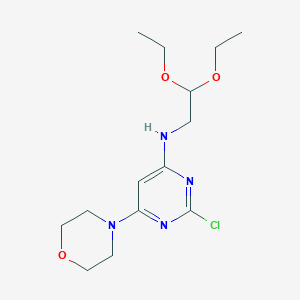
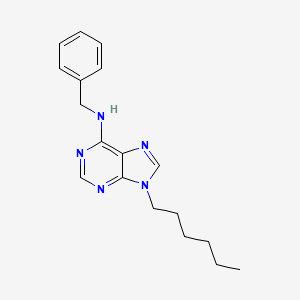
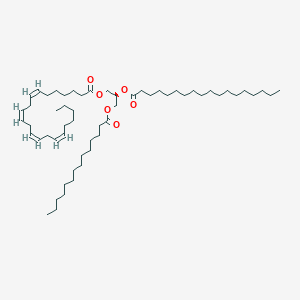

![(2R,3R,4S,5R)-2-[6-[(2-bromo-1-hydroxypropyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12926241.png)
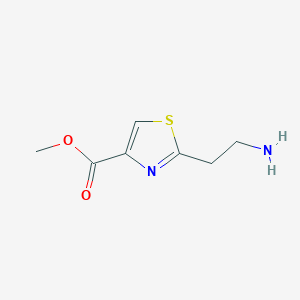
![4-Ethoxy-2-methyl-5-(3-morpholin-4-ylpropyl)-2H-pyridazino[3,4-b][1,4]benzoxazin-3(5H)-one](/img/structure/B12926245.png)

![Methyl 7-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12926253.png)
